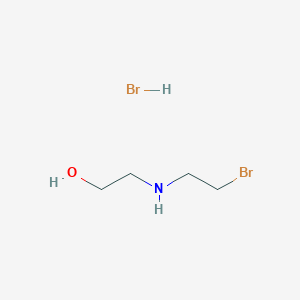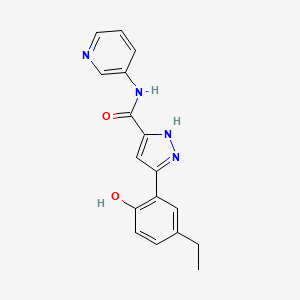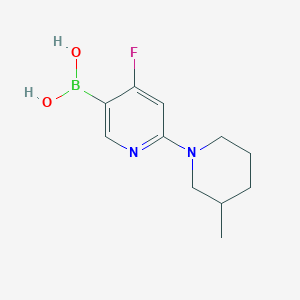
(1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride” is a complex organic molecule that features multiple functional groups, including an anthracene moiety, a quinoline derivative, and a quinuclidine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual components:
Anthracen-9-ylmethyl: This can be synthesized through Friedel-Crafts alkylation of anthracene.
Quinolin-4-ylmethyl: This can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Quinuclidine: This can be synthesized through the hydrogenation of quinuclidine derivatives.
The final compound is obtained by coupling these components under specific reaction conditions, such as using a strong base and a suitable solvent to facilitate the formation of the quinuclidin-1-ium chloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The quinuclidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinuclidine derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, the compound may serve as a probe for studying the interactions of quinoline and quinuclidine derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, leveraging the unique structural features of the compound.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, the quinoline moiety may interact with DNA or enzymes, while the quinuclidine structure could target neurotransmitter receptors. The anthracene group may contribute to the compound’s photophysical properties, enabling its use in imaging or sensing applications.
相似化合物的比较
Similar Compounds
- (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide
- (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium iodide
Uniqueness
The chloride salt form of the compound may exhibit different solubility and stability properties compared to its bromide and iodide counterparts. Additionally, the specific arrangement of functional groups in this compound may confer unique reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C34H33ClN2O |
|---|---|
分子量 |
521.1 g/mol |
IUPAC 名称 |
(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride |
InChI |
InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1/t23-,24-,33+,34-,36-;/m0./s1 |
InChI 键 |
PICKZKQBJJCSSV-ROXGWBBHSA-M |
手性 SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
规范 SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


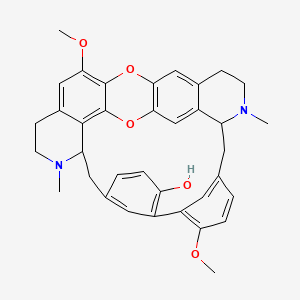
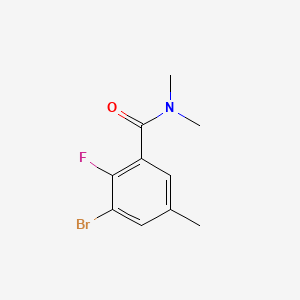
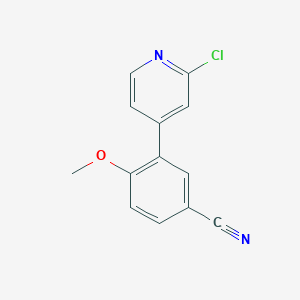
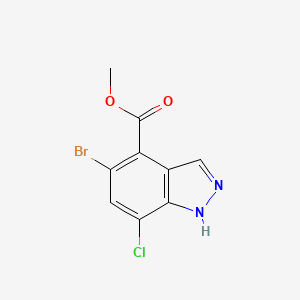
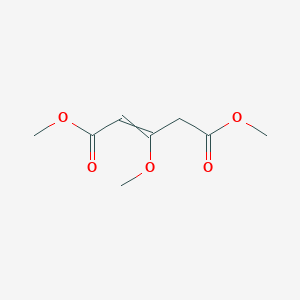
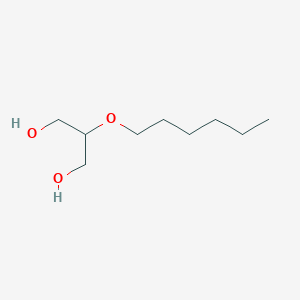
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

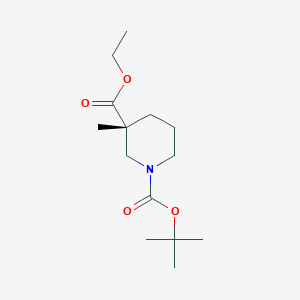
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)

